Defined (4Z) Stereochemistry vs. (4E)-7-Phenylhept-4-en-6-ynal Conformers
The IUPAC name 4-Heptenal, 6,6-dimethyl-5-(2-phenylethynyl)-, (4Z)- unambiguously assigns the alkene geometry . The corresponding (4E) isomer (trans‑7‑phenylhept‑4‑en‑6‑inal) carries a distinct CAS registry and would exhibit different spatial orientation of the aldehyde terminus, potentially impacting metal‑coordination geometry in catalytic cyclizations [1].
Comparator: (4E) isomer (CAS 29582-51-2)
| Evidence Dimension | Double-bond configuration (Z vs. E) |
|---|---|
| Target Compound Data | Configurational identifier: (4Z) per IUPAC naming |
| Comparator Or Baseline | trans-7-Phenylhept-4-en-6-inal (CAS 29582-51-2, thermodynamically favored E isomer) [1] |
| Quantified Difference | Qualitative configurational difference; no quantitative isomer ratio available for this specific scaffold. |
| Conditions | Nomenclature derived from systematic (IUPAC) and CAS registry cross-referencing [1]. |
Why This Matters
Specifying (4Z) prevents inadvertent procurement of the (4E) diastereomer, which can alter catalyst binding and cyclization diastereoselectivity.
- [1] Molbase. (Z)-7-(Phenyl)hept-4-en-6-ynal (CAS 29582-51-2) and trans-7-Phenylhept-4-en-6-inal listing. https://baike.molbase.cn (accessed 2026-05-10). View Source
